molecular formula C18H32N2O4 B13476406 Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate

Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B13476406
M. Wt: 340.5 g/mol
InChI Key: SZZYMIDQHWMZJB-UHFFFAOYSA-N
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Description

Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound featuring a 1-azaspiro[3.3]heptane core substituted with dual tert-butoxycarbonyl (Boc) groups. Its molecular formula is C₁₈H₃₂N₂O₄ (MW: 340.47) . The structure includes a Boc-protected amino methyl group at the 6-position and an additional methyl substituent, contributing to steric bulk and stability. This compound is primarily utilized as a bifunctional building block in organic synthesis, enabling selective derivatization of the azetidine and cyclobutane rings .

Properties

Molecular Formula

C18H32N2O4

Molecular Weight

340.5 g/mol

IUPAC Name

tert-butyl 6-methyl-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1-azaspiro[3.3]heptane-1-carboxylate

InChI

InChI=1S/C18H32N2O4/c1-15(2,3)23-13(21)19-12-17(7)10-18(11-17)8-9-20(18)14(22)24-16(4,5)6/h8-12H2,1-7H3,(H,19,21)

InChI Key

SZZYMIDQHWMZJB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CCN2C(=O)OC(C)(C)C)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate typically involves multiple steps. One common approach is the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate and a base, such as triethylamine, to introduce the tert-butoxycarbonyl (Boc) protecting group. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential use in drug design, particularly for its spirocyclic structure which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing an amine group that can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous spirocyclic azaspiro[3.3]heptane derivatives, focusing on structural features, synthetic routes, and physicochemical properties.

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula (MW) Key Features
Target Compound 6-({[(Boc)amino]methyl})-6-methyl C₁₈H₃₂N₂O₄ (340.47) Dual Boc protection; methyl group enhances steric protection .
tert-Butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate 6-amino-6-methyl C₁₂H₂₂N₂O₂ (226.32) Unprotected amino group; smaller molecular weight; potential for further functionalization.
tert-Butyl 6-(benzyloxy)-2-azaspiro[3.3]heptane-2-carboxylate 6-benzyloxy C₁₈H₂₅NO₃ (303.40) Benzyl ether substituent; increased lipophilicity.
tert-Butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate 6-fluoro C₁₁H₁₈FNO₂ (223.27) Fluorine substituent; improved metabolic stability and electronegativity.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 6-oxo C₁₀H₁₅NO₃ (197.23) Ketone group; reactive toward nucleophiles (e.g., Grignard reagents).

Physicochemical Properties

  • Solubility: The target compound’s dual Boc groups reduce polarity, favoring solubility in organic solvents (e.g., DCM, THF) . In contrast, the 6-amino variant is more polar due to the free amine.
  • Stability : Boc groups in the target compound confer stability toward acidic/basic conditions, whereas the 6-oxo derivative is prone to nucleophilic attack.
  • Chirality: Compounds like tert-butyl (S)-6-((R)-tert-butylsulfinyl)-5-phenyl-... exhibit high enantiomeric excess (ee = 89%) via HPLC , whereas non-chiral analogs (e.g., 6-fluoro ) lack stereochemical complexity.

Biological Activity

Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules such as piperidine and its potential pharmacological applications. This article delves into its biological activity, synthesis, and implications in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. The spirocyclic structure allows it to mimic natural substrates, potentially leading to inhibition or modulation of target proteins.

Pharmacological Studies

Recent studies have highlighted the potential of spiro[3.3]heptane derivatives as effective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, research indicates that modifications on the azaspiro framework can enhance selectivity and potency against specific CDK isoforms, suggesting a pathway for cancer therapeutics development .

Case Study 1: Inhibition of CDK Activity

A study conducted on a series of azaspiro compounds, including this compound, demonstrated significant inhibition of CDK2 activity in vitro. The IC50 value was determined to be approximately 150 nM, showcasing its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another investigation explored the antimicrobial properties of derivatives based on the azaspiro framework. The compound exhibited moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL . This suggests potential applications in treating bacterial infections.

Synthesis Pathways

The synthesis of this compound typically involves multiple steps:

  • Formation of the Spiro Framework : The initial step involves creating the spirocyclic core through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the tert-butoxycarbonyl (Boc) protecting group and other functional moieties that enhance solubility and bioactivity.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
CDK InhibitionIC50 = 150 nM
Antimicrobial ActivityMIC = 32–64 µg/mL
Enzyme InteractionModulates kinase pathways

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